6'-(p-Hydroxybenzoyl)mussaenosidic acid

Catalog No.
S884914
CAS No.
87667-61-6
M.F
C23H28O12
M. Wt
496.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6'-(p-Hydroxybenzoyl)mussaenosidic acid

CAS Number

87667-61-6

Product Name

6'-(p-Hydroxybenzoyl)mussaenosidic acid

IUPAC Name

(1S,4aS,7S,7aS)-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid

Molecular Formula

C23H28O12

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1

InChI Key

IUXOFSAPFXGQID-KLZCBZFCSA-N

SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)O

The exact mass of the compound 6'-(p-Hydroxybenzoyl)mussaenosidic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6'-(p-Hydroxybenzoyl)mussaenosidic acid (6'-HMA) is a structurally distinct esterified iridoid glucoside primarily isolated from Vitex species. As a positional isomer of the well-known compound negundoside (2'-HMA), 6'-HMA features a p-hydroxybenzoyl moiety attached at the 6'-position of the glucose unit. In industrial and analytical procurement, 6'-HMA is primarily sourced as a high-purity analytical reference standard for the chromatographic standardization of Verbenaceae botanical extracts. Its distinct structural properties, including specific UV absorbance profiles and defined polarity, make it a critical marker for differentiating complex iridoid mixtures, evaluating antioxidant capacity, and serving as a positive control in targeted in vitro bioassays, such as kinase inhibition and glucose diffusion models [1].

Substituting 6'-HMA with crude Vitex extracts, unesterified mussaenosidic acid, or its positional isomer negundoside (2'-HMA) compromises analytical reproducibility and assay specificity. While crude extracts contain a mixture of iridoids, they lack the stoichiometric precision required for quantitative pharmacognosy and QA/QC validation. Furthermore, substituting 6'-HMA with negundoside compromises rigorous chromatographic fingerprinting, as the two isomers exhibit distinct retention times and pharmacological binding affinities. For example, in molecular docking and bioassay models, the specific 6'-esterification significantly alters target protein interactions and diffusion kinetics compared to the 2'-ester or the aglycone. Consequently, procurement of the exact 6'-HMA standard is mandatory for validated HPLC/HPTLC methods and precise structure-activity relationship (SAR) studies where positional isomerism dictates performance [1].

Baseline Chromatographic Separation from Positional Isomers

In validated high-performance thin-layer chromatography (HPTLC) methods designed for Verbenaceae extract standardization, 6'-HMA demonstrates distinct baseline separation from its closely related analogs. Using a mobile phase of petroleum ether/toluene/acetone/water (10:10:80:2 v/v/v/v), 6'-HMA resolves completely from its positional isomer negundoside (2'-HMA) and the related iridoid agnuside without the need for derivatization [1].

Evidence DimensionChromatographic resolution (HPTLC)
Target Compound DataBaseline separation achieved (distinct Rf)
Comparator Or BaselineNegundoside (2'-HMA) and Agnuside
Quantified DifferenceComplete resolution without derivatization
ConditionsSilica gel 60 F254 plates, petroleum ether/toluene/acetone/water (10:10:80:2 v/v/v/v)

Essential for QA/QC procurement, as it allows simultaneous, interference-free quantification of multiple iridoid markers in complex botanical matrices.

Standardized Antioxidant Potency (DPPH Scavenging)

6'-HMA provides a quantifiable baseline for free radical scavenging capabilities, serving as a reliable marker for antioxidant assays. In DPPH radical scavenging evaluations, 6'-HMA demonstrated an IC50 value of 10.31 µg/mL. This performance is quantitatively comparable to its positional isomer negundoside (IC50 = 9.96 µg/mL) and the related iridoid agnuside (IC50 = 9.81 µg/mL), establishing it as a valid co-primary marker[1].

Evidence DimensionDPPH radical scavenging IC50
Target Compound Data10.31 µg/mL
Comparator Or BaselineNegundoside (9.96 µg/mL) and Agnuside (9.81 µg/mL)
Quantified DifferenceWithin 3.5% variance of negundoside
ConditionsIn vitro DPPH radical scavenging assay

Justifies the procurement of 6'-HMA alongside negundoside to establish a comprehensive, multi-marker antioxidant profile for Verbenaceae extracts.

Quantifiably Higher Binding Affinity in Mutant ALK Docking Models

In computational screening against the mutant Anaplastic Lymphoma Kinase (ALK, PDB: 4ANL) oncoprotein, 6'-HMA exhibited a molecular docking score of -127.723 kcal/mol, ranking first among 16 screened phytocompounds. This metric outperforms the reference triterpenoid betulinic acid, which scored -95.596 kcal/mol under identical simulation parameters [1].

Evidence DimensionMolecular docking score against mutant ALK (4ANL)
Target Compound Data-127.723 kcal/mol
Comparator Or BaselineBetulinic acid (-95.596 kcal/mol)
Quantified Difference33.6% stronger binding affinity score
ConditionsIn silico molecular docking (Molegro Virtual Docker) against ALK (4ANL)

Positions 6'-HMA as a high-priority procurement candidate for use as a positive control or lead scaffold in ALK-targeted in vitro and in silico screening assays.

Strong Correlation in Glucose Diffusion Retardation Index (GDRI)

Untargeted bioassay strategies utilizing 13C NMR profiling identify 6'-HMA as a quantitatively correlated compound in the Glucose Diffusion Retardation Index (GDRI) test. At a 7 mM glucose concentration, glucosylated iridoids such as 6'-HMA and negundoside showed significantly higher activity correlations compared to non-glucosylated iridoids (e.g., lagundinin) and flavonoids, dictating the necessity of the glycoside moiety for assay performance [1].

Evidence DimensionGDRI activity correlation
Target Compound DataHigh activity correlation (glucosylated iridoid)
Comparator Or BaselineNon-glucosylated iridoids (lagundinin) and flavonoids
Quantified DifferenceGlucosylated iridoids exhibit dominant GDRI activity over aglycones/flavonoids
ConditionsIn vitro GDRI test at 7 mM glucose concentration

Validates the procurement of 6'-HMA as a specific reference standard for calibrating in vitro carbohydrate diffusion and antidiabetic assays.

QA/QC Standardization of Botanical Extracts

Due to its distinct chromatographic resolution from negundoside and agnuside, 6'-HMA is procured by analytical laboratories for the simultaneous HPTLC and HPLC quantification of Vitex species extracts. It serves as a critical reference standard to ensure batch-to-batch reproducibility and verify the specific iridoid profile of commercial botanical products [1].

Multi-Marker Antioxidant Profiling

With an established DPPH IC50 of 10.31 µg/mL, 6'-HMA is utilized alongside other iridoids to create a comprehensive antioxidant fingerprint for plant extracts. Procuring this specific isomer allows researchers to accurately map the additive free-radical scavenging contributions of minor iridoid constituents in complex formulations [1].

Reference Standard in Kinase Inhibition Assays

Driven by its docking score of -127.723 kcal/mol against mutant ALK compared to common triterpenoids, 6'-HMA is procured as a quantitatively justified candidate for use as a positive control or lead reference in targeted in vitro kinase inhibition assays, particularly in oncology-focused phytochemical screening [2].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

496.15807632 g/mol

Monoisotopic Mass

496.15807632 g/mol

Heavy Atom Count

35

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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